molecular formula C13H12N4O3 B5807821 methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate

methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate

Cat. No.: B5807821
M. Wt: 272.26 g/mol
InChI Key: UICWJBSNQLXDQG-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C13H12N4O3 It is a derivative of benzoic acid and pyrazine, featuring a methyl ester group and a pyrazinylamino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Pyrazinylamino Intermediate: The initial step involves the reaction of pyrazine with an appropriate amine to form the pyrazinylamino intermediate.

    Coupling with Benzoic Acid Derivative: The pyrazinylamino intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, under suitable conditions to form the desired product.

Common reagents used in these reactions include coupling agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts such as 4-dimethylaminopyridine. The reactions are typically carried out in solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinylamino moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A simpler derivative of benzoic acid, lacking the pyrazinylamino moiety.

    2-Pyrazinecarboxamide: Contains the pyrazine ring but lacks the benzoate ester group.

Uniqueness

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is unique due to the combination of the pyrazinylamino and benzoate ester functionalities. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(pyrazin-2-ylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-12(18)9-4-2-3-5-10(9)16-13(19)17-11-8-14-6-7-15-11/h2-8H,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWJBSNQLXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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